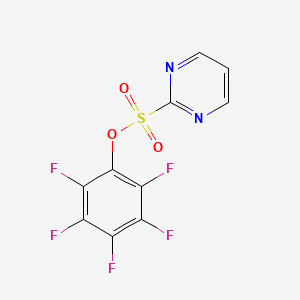
2-(tert-Butyl-dimethyl-silanyl)-4-methyl-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyl-dimethyl-silanyl)-4-methyl-oxazole: is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a tert-butyl group, dimethylsilyl group, and an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-dimethyl-(4-methyl-1,3-oxazol-2-yl)silane typically involves the reaction of tert-butyl-dimethylsilyl chloride with 4-methyl-1,3-oxazole in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like methylene chloride at room temperature. The reaction proceeds smoothly, yielding the desired product with high purity.
Industrial Production Methods: Industrial production of tert-butyl-dimethyl-(4-methyl-1,3-oxazol-2-yl)silane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure the high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-(tert-Butyl-dimethyl-silanyl)-4-methyl-oxazole can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. The oxidation leads to the formation of silanol derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: Substitution reactions can occur at the oxazole ring or the silicon atom. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature.
Reduction: Lithium aluminum hydride; low temperature.
Substitution: Halogens, organometallic compounds; varying temperatures depending on the specific reaction.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted oxazole and silicon compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(tert-Butyl-dimethyl-silanyl)-4-methyl-oxazole is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the synthesis of complex organosilicon compounds.
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It is involved in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of silicon-based drugs. Its unique structural features make it a valuable building block for drug development.
Industry: In the industrial sector, tert-butyl-dimethyl-(4-methyl-1,3-oxazol-2-yl)silane is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-butyl-dimethyl-(4-methyl-1,3-oxazol-2-yl)silane involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic reactions. The oxazole ring and silicon atom play crucial roles in these interactions, facilitating the formation of reactive intermediates and enhancing the efficiency of the reactions.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl-dimethylsilane: Similar in structure but lacks the oxazole ring.
Tert-butyl-dimethyl-(4-methyl-pent-4-enyloxy)-silane: Contains a different substituent on the silicon atom.
Tert-butyl-dimethyl-(tributylstannylmethoxy)silane: Contains a stannyl group instead of the oxazole ring.
Uniqueness: 2-(tert-Butyl-dimethyl-silanyl)-4-methyl-oxazole is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable compound for various applications in chemistry, biology, and industry.
Eigenschaften
IUPAC Name |
tert-butyl-dimethyl-(4-methyl-1,3-oxazol-2-yl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NOSi/c1-8-7-12-9(11-8)13(5,6)10(2,3)4/h7H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZXFSHDINCOEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NOSi |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-[1,3,4]thiadiazole-2-sulfonic acid pentafluorophenyl ester](/img/structure/B8184139.png)




![[1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid](/img/structure/B8184170.png)





